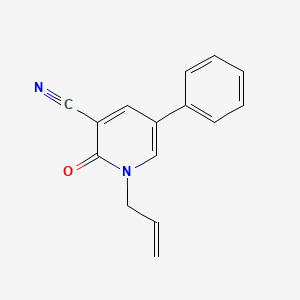

1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Descripción

1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound featuring a dihydropyridine core with strategic substituents: an allyl group at position 1, a ketone at position 2, a phenyl group at position 5, and a nitrile at position 2. Such derivatives are of interest in pharmaceutical and agrochemical research due to their modularity and tunable properties .

Propiedades

IUPAC Name |

2-oxo-5-phenyl-1-prop-2-enylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-8-17-11-14(9-13(10-16)15(17)18)12-6-4-3-5-7-12/h2-7,9,11H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXRGPIZZGMTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=C(C1=O)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles like halides or amines under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and oxo compounds.

Aplicaciones Científicas De Investigación

1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Derivatives

*Calculated based on molecular formula.

Key Research Findings and Trends

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., CF₃ in ) reduce ring electron density, favoring nucleophilic attacks at the nitrile.

- Electron-donating groups (e.g., methoxy in ) enhance aromatic electrophilic substitution reactivity.

Biological Relevance :

- Morpholine-containing derivatives () exhibit enhanced bioavailability, making them candidates for central nervous system (CNS) drugs.

- Halogenated analogs (e.g., 3-chlorobenzyl in ) show increased antimicrobial activity due to improved membrane penetration.

Applications in Material Science: Azo-substituted derivatives () are used in dyes but face stability issues under UV light.

Limitations and Contradictions in Evidence

- Biological Activity Gaps : Most evidence lacks in vitro or in vivo data, necessitating further studies to validate theoretical applications.

Actividad Biológica

1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound belonging to the pyridine family, characterized by its unique structural features, which include an allyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

The molecular formula of 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is C_{14}H_{13}N_{2}O, with a molecular weight of approximately 236.27 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound for further research and application in medicinal chemistry.

Research indicates that the biological activity of 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, including signal transduction and gene expression, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have shown that 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The compound's efficacy was evaluated using standard antimicrobial susceptibility testing methods, demonstrating promising results against resistant strains .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL | Effective against resistant strains |

| Escherichia coli | 16 µg/mL | Moderate sensitivity |

| Pseudomonas aeruginosa | 32 µg/mL | Limited effectiveness |

Anticancer Activity

In vitro studies have demonstrated that 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile possesses anticancer properties. The compound was tested on A549 human lung adenocarcinoma cells using MTT assays to assess cell viability post-treatment. Results indicated that the compound exhibits cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 2: Cytotoxicity against A549 Cells

| Compound Concentration (µM) | % Viability (A549 Cells) | % Viability (HSAEC1-KT Cells) |

|---|---|---|

| 100 | 64% | 78% |

| 50 | 75% | 85% |

| Control | 100% | 100% |

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in August 2022 evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including 1-Allyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile. The results indicated that this compound showed significant activity against multidrug-resistant strains compared to standard antibiotics .

- Anticancer Properties Assessment : Another research effort focused on assessing the anticancer properties of this compound against A549 cells. The study found that modifications to the phenyl ring structure could enhance the anticancer activity, suggesting that structural optimization may lead to more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.